(6-Fluoro-1H-indazol-5-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of indazoles, including “(6-Fluoro-1H-indazol-5-yl)methanol”, has been a subject of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “(6-Fluoro-1H-indazol-5-yl)methanol” is C8H7FN2O . The molecular weight is 166.15 g/mol .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives have shown potential as anti-inflammatory agents . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has demonstrated high anti-inflammatory activity along with minimal ulcerogenic potential .
Antimicrobial Agents
Indazole derivatives have also been studied for their antimicrobial activities. For instance, 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .
Anti-HIV Agents
Indazole has shown potential in the treatment of HIV. The specific mechanisms and effectiveness are still under investigation .
Anticancer Agents
Indazole and its derivatives have been explored for their anticancer properties. The exact mechanisms of action are still being researched .
Hypoglycemic Agents
Indazole has been studied for its hypoglycemic effects, which could potentially be used in the treatment of diabetes .
Antiprotozoal Agents
Indazole derivatives have shown potential as antiprotozoal agents, which could be used in the treatment of diseases caused by protozoan parasites .
Antihypertensive Agents
Indazole has been studied for its potential antihypertensive effects, which could be beneficial in the treatment of high blood pressure .
Radiotracer in Medical Imaging
Indazole derivatives, such as 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine, have been synthesized and evaluated as potential radiotracers for positron emission tomography (PET) imaging . This could help in visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain, which is associated with Parkinson’s disease .
Mechanism of Action
Target of Action
Indazole derivatives, which include (6-fluoro-1h-indazol-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Biochemical Pathways
It is known that mutations that increase leucine-rich repeat kinase 2 (lrrk2) activity in the brain are associated with parkinson’s disease .
Result of Action
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
(6-fluoro-1H-indazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTUQEUJXOSUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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